molecular formula C20H18N2O5 B2359555 Ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate CAS No. 823823-51-4

Ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate

Cat. No. B2359555
CAS RN: 823823-51-4
M. Wt: 366.373
InChI Key: PWUZTYOWCZOEPU-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate is a chemical compound with the molecular formula C20H18N2O5. It is available for purchase from certain chemical suppliers .

Scientific Research Applications

Synthesis and Biological Activity

  • Glycosidase Inhibitory Activities : Derivatives of ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate have been synthesized and shown to possess selective inhibitory activities towards α-L-fucosidase and β-galactosidase, indicating potential applications in the treatment of disorders related to these enzymes (Moreno‐Vargas et al., 2003).
  • Antimicrobial Evaluation : Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, synthesized from related compounds, exhibit antimicrobial activity, showcasing the utility of ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate derivatives in developing new antimicrobial agents (Spoorthy et al., 2021).

Chemical Synthesis and Characterization

  • Esters of Carboxylic and Phosphoric Acid Preparation : Research into the synthesis of various esters has involved the use of compounds akin to ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate, contributing to the development of novel synthetic routes for ester production (Mitsunobu & Yamada, 1967).
  • Synthesis of Diiron(II) Complexes : Benzyl and ethyl groups have been appended to pyridine and aniline ligands in diiron(II) complexes, modeling the diiron(II) center in the hydroxylase component of soluble methane monooxygenase. This illustrates the compound's role in synthesizing models for enzymatic sites, potentially offering insights into enzyme mechanisms and design (Carson & Lippard, 2006).

Photochemical Properties

  • Novel Photochemical Rearrangements : The study of photochemical rearrangements of certain derivatives can lead to the discovery of new photoresponsive materials, which has implications for developing light-sensitive compounds and materials (Bhatia et al., 1998).

Juvenile Hormone Antagonism

  • Anti-Juvenile Hormone Agents : Certain derivatives act as juvenile hormone antagonists, inducing precocious metamorphosis in insects. This has potential applications in pest control and understanding insect development (Kuwano et al., 2008).

properties

IUPAC Name

ethyl 4-[(2,4-dioxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-2-27-20(26)13-8-10-14(11-9-13)21-18(24)17-16(23)12-22(19(17)25)15-6-4-3-5-7-15/h3-11,17H,2,12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUZTYOWCZOEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C(=O)CN(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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